Summary of the Application: The compound (E)-3-((4-chlorophenyl)thio)-4-hydroxypent-3-en-2-one, which is structurally similar to “Cobalt;4-hydroxypent-3-en-2-one”, has been studied for its crystal structure
Methods of Application: The compound was synthesized by reacting acetylacetone with 4-chlorothiophenol in DMSO, with Na2CO3 as a catalyst. The mixture was stirred at 40 °C under an oxygen atmosphere for 17 hours. The resulting mixture was then added to water and extracted with ethylether. .
Results or Outcomes: The residue was then purified by flash column chromatography on silica gel with petroleum ether/ethyl acetate (25:1) to give the desired product (204 mg, 84%) as a yellow solid
Summary of the Application: A series of metal complexes have been synthesized using the Schiff base ligand, 4-hydroxypent-3-en-2-ylideneaminophenol, derived from the condensation reaction of 2-aminophenol with acetylacetone. This ligand is structurally similar to “Cobalt;4-hydroxypent-3-en-2-one”.
Cobalt;4-hydroxypent-3-en-2-one, often referred to as cobalt(II) 4-hydroxypent-3-en-2-one, is a coordination compound that features cobalt as its central metal ion. The compound is derived from 4-hydroxypent-3-en-2-one, which is an enolic form of a diketone. The molecular formula for this compound is CHO·Co, and it exhibits interesting structural and chemical properties due to the presence of the hydroxyl group and the enone functionality.
The compound typically appears as a colored solid and can exist in various hydration states. Its unique structure allows it to participate in various
Cobalt;4-hydroxypent-3-en-2-one has been investigated for its biological activities:
The synthesis of cobalt;4-hydroxypent-3-en-2-one typically involves the following methods:
Cobalt;4-hydroxypent-3-en-2-one has several applications across various fields:
Interaction studies involving cobalt;4-hydroxypent-3-en-2-one focus on its behavior with various ligands and biological molecules:
Several compounds share structural similarities with cobalt;4-hydroxypent-3-en-2-one, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Copper;4-hydroxypent-3-en-2-one | CHO·Cu | Similar coordination chemistry |
Nickel;4-hydroxypent-3-en-2-one | CHO·Ni | Exhibits similar biological activities |
Manganese;4-hydroxypent-3-en-2-one | CHO·Mn | Different oxidation states affect reactivity |
Iron(III);4-hydroxypent-3-en-2-one | CHO·Fe | Stronger oxidizing agent compared to cobalt |
Cobalt;4-hydroxypent-3-en-2-one stands out due to its specific coordination properties and potential biological activities that may differ from other metal complexes. Its unique enolic structure allows for diverse reactivity patterns not seen in other similar compounds.
Irritant;Health Hazard